

3,6-Dichloropyrazine-2-carbonitrile molecular structure and weight

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Compound of Interest

Compound Name: 3,6-Dichloropyrazine-2-carbonitrile

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In-Depth Technical Guide: 3,6-Dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3,6-Dichloropyrazine-2-carbonitrile**, a key intermediate in the development of modern antiviral therapeutics.

Core Molecular Data

3,6-Dichloropyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine ring substituted with two chlorine atoms and a nitrile group.^{[1][2]} Its chemical properties make it a versatile precursor in organic synthesis, particularly in the pharmaceutical industry.^{[1][2]}

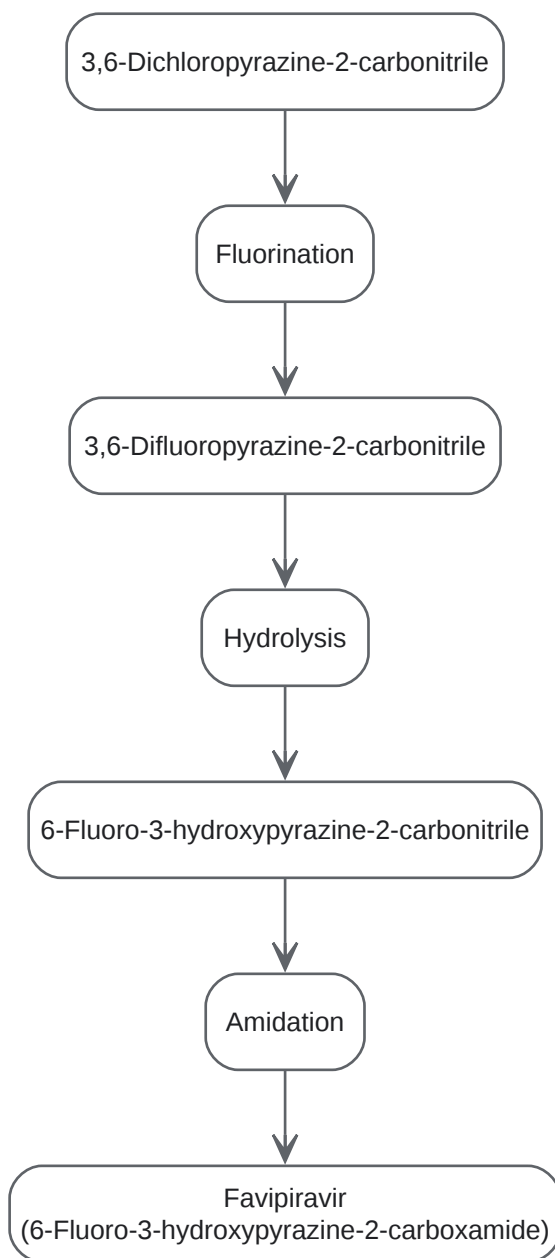
Property	Value	Source
Molecular Formula	C ₅ HCl ₂ N ₃	[3][4][5][6]
Molecular Weight	173.99 g/mol	[3][4][5][6]
IUPAC Name	3,6-dichloropyrazine-2-carbonitrile	[4][6]
CAS Registry Number	356783-16-9	[3][4]
Appearance	Pale yellow to white solid	[4]
Canonical SMILES	<chem>C1=C(N=C(C(=N1)Cl)C#N)Cl</chem>	[6]
InChIKey	UZHXXRRBFJSFCV-UHFFFAOYSA-N	[6]

Role in Antiviral Drug Synthesis

The primary significance of **3,6-Dichloropyrazine-2-carbonitrile** lies in its role as a crucial intermediate in the synthesis of the broad-spectrum antiviral drug, Favipiravir.[1] Favipiravir has demonstrated efficacy against various RNA viruses. The availability of high-purity **3,6-Dichloropyrazine-2-carbonitrile** is directly linked to the production capacity of this important medication.[1] The reactive chlorine atoms and the nitrile group on the pyrazine ring offer versatile opportunities for chemists to perform targeted reactions to build more complex molecules.[1][2]

Below is a diagram illustrating the synthetic pathway from **3,6-Dichloropyrazine-2-carbonitrile** to Favipiravir.

Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile



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Caption: Synthetic pathway from **3,6-Dichloropyrazine-2-carbonitrile** to Favipiravir.

Experimental Protocols

Several methods for the synthesis of **3,6-Dichloropyrazine-2-carbonitrile** have been developed. Below is a representative experimental protocol.

Synthesis of **3,6-Dichloropyrazine-2-carbonitrile** from 3-hydroxy-6-bromopyrazine-2-amide

This method aims to produce high-purity **3,6-Dichloropyrazine-2-carbonitrile** by reducing bromo-impurities.[\[4\]](#)

Materials:

- 3-hydroxy-6-bromopyrazine-2-amide
- Phosphorus oxychloride (POCl_3)
- Diisopropylethylamine (DIEA)
- Inorganic chloride (e.g., Lithium chloride - LiCl)
- Isopropanol
- Ice water

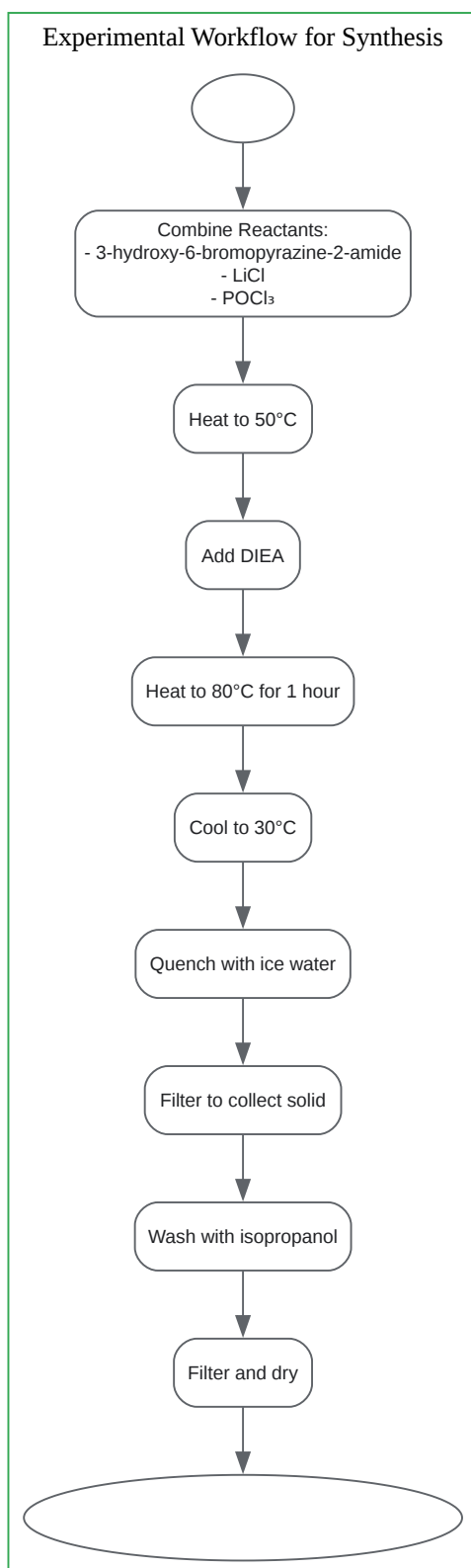
Procedure:

- Combine 3-hydroxy-6-bromopyrazine-2-amide (10g), lithium chloride (1.94g), and phosphorus oxychloride (28g) in a reaction vessel.[\[4\]](#)
- Stir the mixture and heat to 50°C .[\[4\]](#)
- Add diisopropylethylamine (17.78g) to the reaction system.[\[4\]](#)
- Increase the temperature to 80°C and continue stirring for 1 hour.[\[4\]](#)
- After the reaction is complete, cool the system to approximately 30°C .[\[4\]](#)
- Slowly add the reaction mixture to ice water to quench the reaction, which will cause a precipitate to form.[\[4\]](#)
- Filter the mixture to collect the solid product.[\[4\]](#)

- Create a slurry of the filter cake with isopropanol (15 mL) to wash away impurities.[4]
- Filter and dry the product to obtain **3,6-Dichloropyrazine-2-carbonitrile** as a pale yellow solid.[4]

Logical Workflow for the Synthesis

The following diagram illustrates the logical workflow of the described synthesis protocol.



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Caption: Logical workflow for the synthesis of **3,6-Dichloropyrazine-2-carbonitrile**.

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